

Spectroscopic Profile of 2,2,2-Trifluoroethanesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2,2,2-Trifluoroethanesulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2,2-Trifluoroethanesulfonyl chloride** (TFESC), a key reagent in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2,2,2-Trifluoroethanesulfonyl chloride**. The molecule possesses hydrogen, carbon, and fluorine nuclei, providing a wealth of information through ^1H , ^{13}C , and ^{19}F NMR analysis.

^1H NMR Data

The ^1H NMR spectrum of **2,2,2-Trifluoroethanesulfonyl chloride** is characterized by a single resonance corresponding to the two equivalent protons of the methylene group (CH_2).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.5	Quartet (q)	~9.0	CH ₂

Note: The chemical shift can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum displays two distinct signals for the two carbon atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~118	Quartet (q)	~280	CF ₃
~58	Triplet (t)	~35	CH ₂

Note: The chemical shifts and coupling constants are approximate and can be influenced by experimental conditions.

¹⁹F NMR Data

The ¹⁹F NMR spectrum shows a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group (CF₃).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~-74	Triplet (t)	~9.0	CF ₃

Note: The chemical shift is referenced to an external standard, typically CFCI₃.

Infrared (IR) Spectroscopy

The IR spectrum of **2,2,2-Trifluoroethanesulfonyl chloride** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1390	Strong	Asymmetric SO ₂ stretch
~1180	Strong	Symmetric SO ₂ stretch
~1280	Strong	C-F stretch
~780	Medium	S-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2,2,2-Trifluoroethanesulfonyl chloride**. The molecular formula is C₂H₂ClF₃O₂S, with a molecular weight of approximately 182.55 g/mol .[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity	Possible Fragment
182/184	Low	[M] ⁺ (Molecular ion)
147	High	[M - Cl] ⁺
83	Medium	[CF ₃ CH ₂] ⁺
69	Medium	[CF ₃] ⁺

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) will result in an M+2 peak for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters should be optimized for the instrument used.

NMR Spectroscopy

A sample of **2,2,2-Trifluoroethanesulfonyl chloride** is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFC1₃ for ¹⁹F).

Infrared (IR) Spectroscopy

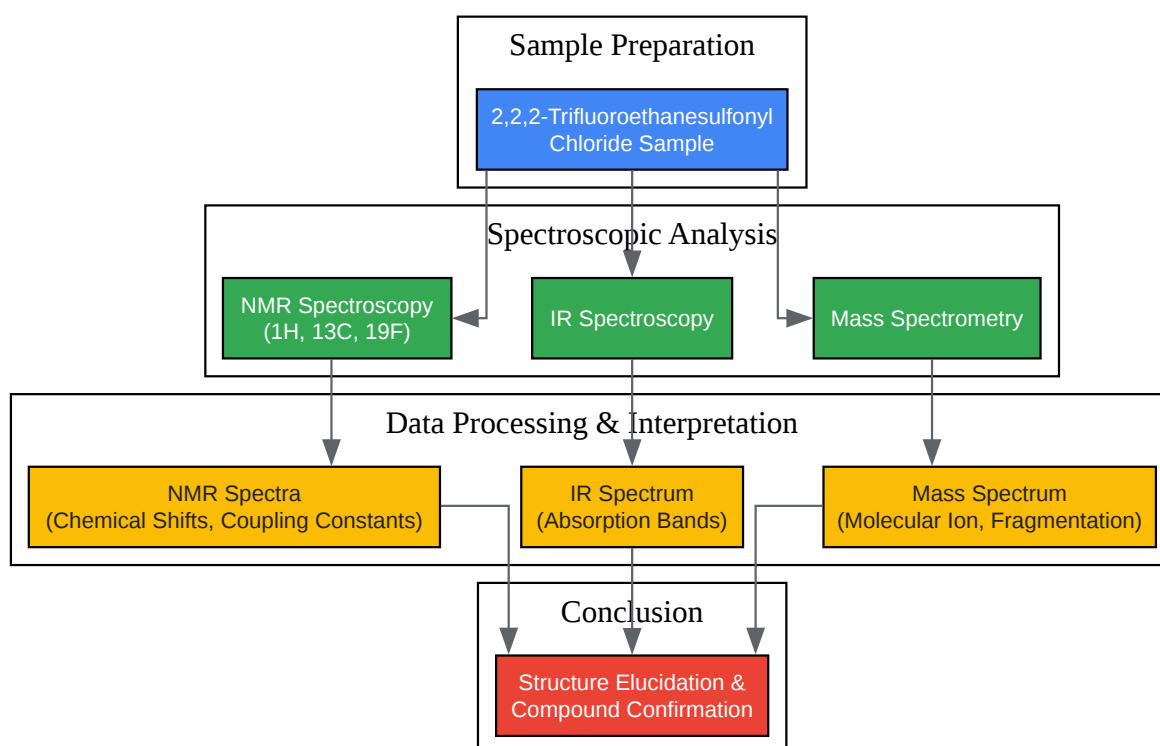
A thin film of neat **2,2,2-Trifluoroethanesulfonyl chloride** is prepared between two salt plates (e.g., NaCl or KBr). The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or chemical ionization (CI). The sample is introduced into the ion source, and the resulting ions are separated and detected based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,2,2-Trifluoroethanesulfonyl chloride**.



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Caption: General workflow for spectroscopic analysis.

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References

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